2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple methyl groups and a hydroxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- typically involves the following steps:
Formation of the Octadienamide Backbone: This can be achieved through a series of reactions starting from simpler alkenes or dienes, often involving catalytic hydrogenation or dehydrogenation.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.
Attachment of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using a hydroxybenzene derivative and an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods like distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) or halogenating agents (NBS, NCS).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the octadienamide backbone could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-2,6-octadienamide: Lacks the hydroxyphenyl group, which may result in different reactivity and applications.
N-(3,5-Dimethyl-4-hydroxyphenyl)-2,6-octadienamide: Similar structure but without the additional methyl groups on the octadienamide backbone.
Properties
CAS No. |
130211-75-5 |
---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2E)-N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethylocta-2,6-dienamide |
InChI |
InChI=1S/C18H25NO2/c1-12(2)7-6-8-13(3)9-17(20)19-16-10-14(4)18(21)15(5)11-16/h7,9-11,21H,6,8H2,1-5H3,(H,19,20)/b13-9+ |
InChI Key |
DHHFBYCCRPXVDQ-UKTHLTGXSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C=C(C)CCC=C(C)C |
Synonyms |
3,7-dimethyl-N-(3,5-dimethyl-4-hydroxyphenyl)-2,6-octadienamide N-(3,5-dimethyl-4-hydroxyphenyl)-3,7-dimethyl-2,6-octadienoic amide T 0757 T 0757, (Z)-isomer T-0757 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.